1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol
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Overview
Description
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is a heterocyclic compound with a molecular formula of C11H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol typically involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid. The reaction is carried out under reflux conditions in an acetic acid medium . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazol-2-ol
- 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazol-4-ol
- Pyrido[1,2-a]benzimidazole derivatives
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol is unique due to its specific structural configuration, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antibacterial agent .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-5-6-11-12-9-3-1-2-4-10(9)13(11)7-8/h1-4,8,14H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDLUQWEQIAUKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N2CC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567951 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136497-56-8 |
Source
|
Record name | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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